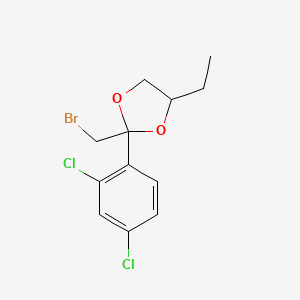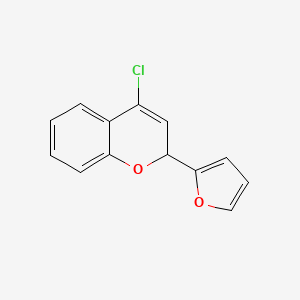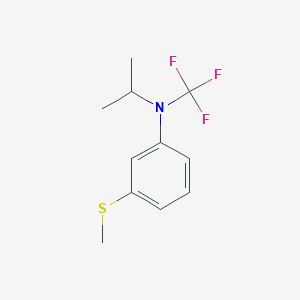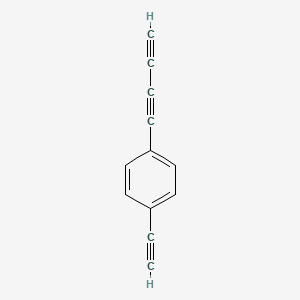![molecular formula C10H11N3O3 B13948393 Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate CAS No. 175210-43-2](/img/structure/B13948393.png)
Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dihydro-7-methyl-4-oxo-4H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-dihydro-7-methyl-4-oxo-4H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from commercially available methyl-4-bromobenzoate, the pyrrolo[3,2-d]pyrimidine scaffold can be constructed through a series of reactions including nucleophilic substitution, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dihydro-7-methyl-4-oxo-4H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Methyl 2-(3,5-dihydro-7-methyl-4-oxo-4H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly for its anticancer, antiviral, and anti-inflammatory activities
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dihydro-7-methyl-4-oxo-4H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar pyrrolo[2,3-d]pyrimidine derivative used as an anticancer drug.
Indole Derivatives: Compounds with a similar indole structure, known for their diverse biological activities
Uniqueness
Methyl 2-(3,5-dihydro-7-methyl-4-oxo-4H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities.
Properties
CAS No. |
175210-43-2 |
|---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2-(7-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-11-9-8(6)12-5-13(10(9)15)4-7(14)16-2/h3,5,11H,4H2,1-2H3 |
InChI Key |
RVXASSGFZKXDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1N=CN(C2=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


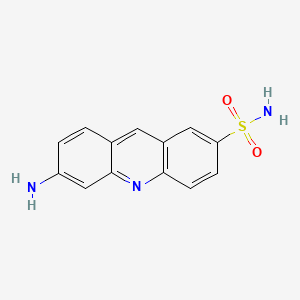
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
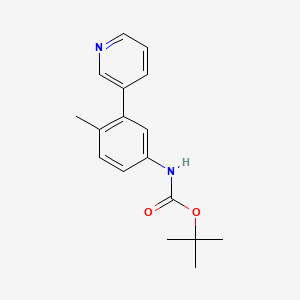

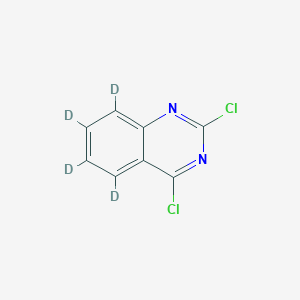
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
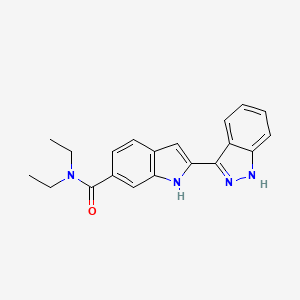
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
